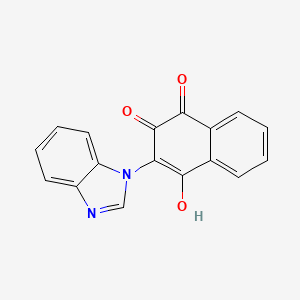
1-Chloro-3-(naphthalen-1-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(naphthalen-1-yl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position and a naphthyl group at the third position of the isoquinoline ring. It has a molecular formula of C19H12ClN and a molecular weight of 289.76 g/mol .
Métodos De Preparación
The synthesis of 1-Chloro-3-(naphthalen-1-yl)isoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the oxidative cross-coupling reaction between isoquinolines and 2-naphthols, which provides a straightforward and scalable route to acquire the desired compound . Industrial production methods may involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Análisis De Reacciones Químicas
1-Chloro-3-(naphthalen-1-yl)isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing agents . For example, the compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Oxidation reactions can lead to the formation of N-oxides, which can activate the pyridine ring for further reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-3-(naphthalen-1-yl)isoquinoline has various scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules and ligands . In biology and medicine, isoquinoline derivatives have shown potential as antimalarial agents, with some compounds exhibiting activity against chloroquine-resistant strains of Plasmodium falciparum . Additionally, isoquinoline derivatives are used in the development of dyes and fluorescent probes for imaging applications . The compound’s unique structure and reactivity make it valuable for research in organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(naphthalen-1-yl)isoquinoline involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, in antimalarial activity, isoquinoline derivatives inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and the structure of the isoquinoline derivative.
Comparación Con Compuestos Similares
1-Chloro-3-(naphthalen-1-yl)isoquinoline can be compared with other similar compounds, such as 1-(naphthalen-1-yl)isoquinoline and 1-[2-(diphenylphosphanyl)naphthalen-1-yl]isoquinoline . These compounds share the isoquinoline core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence the compound’s reactivity, biological activity, and applications. For example, the presence of a chlorine atom in this compound may enhance its reactivity in nucleophilic substitution reactions compared to its non-chlorinated analogs.
Propiedades
Número CAS |
651052-84-5 |
|---|---|
Fórmula molecular |
C19H12ClN |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
1-chloro-3-naphthalen-1-ylisoquinoline |
InChI |
InChI=1S/C19H12ClN/c20-19-16-10-4-2-7-14(16)12-18(21-19)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H |
Clave InChI |
HBQPXNHMZDVDNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C(=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


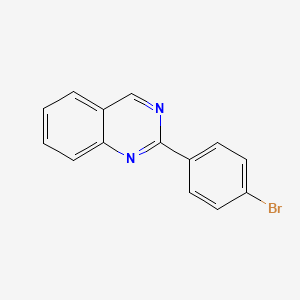
![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)
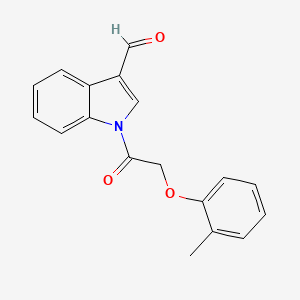
![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)

![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
![N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839900.png)
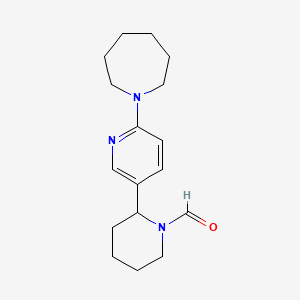

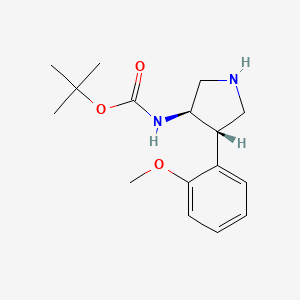

![2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11839931.png)
